Chromium;methyl benzoate
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Overview
Description
Chromium;methyl benzoate is an organic compound that belongs to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group. The chemical formula for methyl benzoate is C8H8O2. This compound is a colorless liquid with a pleasant, fruity aroma and is poorly soluble in water but miscible with organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl benzoate is commonly synthesized through the esterification of benzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions involve refluxing the mixture of benzoic acid and methanol with the acid catalyst for a few hours until equilibrium is reached .
Industrial Production Methods
In industrial settings, methyl benzoate can also be produced using microwave-assisted esterification. This method involves the use of microwave energy as a source of heat, which provides a safe, economic, and green method of heating. The esterification is carried out using a heterogeneous catalyst, such as zeolite Hβ, which enhances the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl benzoate undergoes various types of chemical reactions, including:
Electrophilic Substitution: Electrophiles attack the benzene ring, such as in the nitration reaction with nitric acid to form methyl 3-nitrobenzoate.
Nucleophilic Substitution: Nucleophiles attack the carbonyl center, such as in the hydrolysis reaction with aqueous sodium hydroxide to produce methanol and sodium benzoate.
Common Reagents and Conditions
Electrophilic Substitution: Nitric acid and sulfuric acid as catalysts.
Nucleophilic Substitution: Aqueous sodium hydroxide.
Major Products
Electrophilic Substitution: Methyl 3-nitrobenzoate.
Nucleophilic Substitution: Methanol and sodium benzoate.
Scientific Research Applications
Methyl benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Acts as an attractant for orchid bees, which is useful for studying these insects.
Medicine: Methyl p-bromobenzoate, a derivative, is used as a raw material for antitumor drugs.
Industry: Employed as a fragrance additive in perfumes and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl benzoate involves its interaction with various molecular targets and pathways. For instance, as a pesticide, it acts as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant. These modes of action make it effective against a range of agricultural, stored product, and urban insect pests .
Comparison with Similar Compounds
Methyl benzoate can be compared with other similar compounds in the benzoate ester family, such as:
Ethyl benzoate: Similar in structure but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar in structure but with a propyl group instead of a methyl group.
Uniqueness
Methyl benzoate is unique due to its pleasant aroma, making it valuable in the fragrance industry. Additionally, its effectiveness as a natural pesticide offers an environmentally friendly alternative to synthetic chemical pesticides .
List of Similar Compounds
- Ethyl benzoate
- Propyl benzoate
- Benzyl benzoate
Properties
Molecular Formula |
C16H16CrO4 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
chromium;methyl benzoate |
InChI |
InChI=1S/2C8H8O2.Cr/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*2-6H,1H3; |
InChI Key |
UBNHVLMBUBVJQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1.COC(=O)C1=CC=CC=C1.[Cr] |
Origin of Product |
United States |
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